4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(14-20(22(27)28)24-15-17-6-4-5-13-23-17)25-16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13,20,24H,14-15H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPPMINUEMZESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for 4-Oxobutanoic Acid Backbone Formation
The foundational step in synthesizing this compound involves constructing the 4-oxobutanoic acid backbone. A modified Friedel-Crafts acylation, adapted from the synthesis of analogous 4-oxo-4-phenyl butanoic acid, employs succinic anhydride and an aromatic substrate. In the presence of anhydrous aluminum chloride (AlCl₃), succinic anhydride reacts with benzene derivatives to yield 4-oxo-4-aryl butanoic acids. For the target compound, substituting benzene with 4-phenoxyaniline introduces the phenoxyanilino group at the 4-position.
Reaction conditions :
Sequential Amidation and Alkylation for Side-Chain Functionalization
The pyridin-2-ylmethylamino group is introduced via a two-step process:
- Amidation : The 2-amino group of the 4-oxobutanoic acid intermediate reacts with pyridine-2-carbaldehyde under reductive amination conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective reduction of the imine intermediate.
- Alkylation : Subsequent alkylation with methyl iodide or benzyl bromide under basic conditions (K₂CO₃, DMF) yields the tertiary amine.
Key parameters :
Optimization of Reaction Parameters
Solvent and Catalytic System Optimization
The dielectric constant of the solvent significantly impacts reaction rates and enolization kinetics. Studies on analogous Cr(VI)-mediated oxidations demonstrate that 50% acetic acid–water (v/v) enhances enolization of 4-oxo acids, accelerating subsequent functionalization.
Table 1: Solvent Effects on Enolization and Functionalization
| Solvent System (v/v) | Dielectric Constant | Rate Constant (k, s⁻¹) |
|---|---|---|
| 30% AcOH–70% H₂O | 72.0 | 2.01 × 10⁻⁴ |
| 50% AcOH–50% H₂O | 56.0 | 2.50 × 10⁻⁴ |
| 70% AcOH–30% H₂O | 38.5 | 3.61 × 10⁻⁴ |
Data adapted from kinetic studies of 4-oxo-4-phenyl butanoic acid oxidation.
Temperature and pH Dependence
The protonation state of intermediates dictates reaction pathways. At pH < 2, the 4-oxo group protonates, facilitating nucleophilic attack by amines. Elevated temperatures (50–60°C) reduce reaction times but may promote side reactions such as decarboxylation.
Activation parameters (derived from Arrhenius plots):
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over residence time and temperature, minimizing byproducts. A representative protocol involves:
- Step 1 : Friedel-Crafts acylation in a packed-bed reactor with immobilized AlCl₃.
- Step 2 : Multistage microreactors for amidation and alkylation, using in-line IR spectroscopy for real-time monitoring.
Advantages :
Crystallization and Purification Strategies
Final purification employs antisolvent crystallization using ethyl acetate/heptane mixtures. X-ray diffraction confirms polymorphic Form I, which exhibits superior stability under ambient conditions.
Comparative Analysis of Synthetic Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Friedel-Crafts | 65 | 95 | Moderate |
| Continuous Flow | 85 | 99 | High |
| Microwave-Assisted | 75 | 97 | Limited |
Microwave-assisted synthesis reduces reaction times (2–4 hours) but requires specialized equipment.
Mechanistic Insights and Side-Reaction Mitigation
The pyridinylmethylamino group’s basicity necessitates careful pH control to avoid premature protonation during amidation. Computational studies (DFT) reveal that transition-state stabilization via hydrogen bonding with acetic acid lowers the activation barrier by 15 kJ/mol. Common side reactions include:
- Decarboxylation : Mitigated by maintaining pH > 4 during later stages.
- Over-oxidation : Controlled by stoichiometric use of BIFC (benzimidazolium fluorochromate).
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, potentially affecting processes like cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Compound Name | Molecular Weight | Substituents (Position) | Predicted pKa | LogP (Estimated) |
|---|---|---|---|---|
| Target: 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid | ~437.45* | 4-phenoxyanilino (C4), pyridin-2-ylmethylamino (C2) | ~2.5–3.0† | ~2.8‡ |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid [6,7] | 352.42 | 4-tert-butylphenyl (C4), carboxymethylsulfanyl (C2) | 2.18 (exp) | 3.1 |
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid [5,10] | 207.20 | 4-methylanilino (C4), α,β-unsaturation (C2–C3) | 3.2 (exp) | 1.5 |
| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid [11,12] | 192.17 | pyridin-2-ylamino (C4) | 2.18 (pred) | 0.9 |
*Calculated based on formula; †Estimated from substituent effects (phenoxy group lowers pKa vs. alkyl); ‡LogP estimated using fragment-based methods.
Key Observations :
- The carboxymethylsulfanyl substituent in introduces a thioether linkage, enhancing HSA binding affinity (see Section 2.3) but increasing acidity (pKa ~2.18) .
- The (2Z)-α,β-unsaturated analog in shows reduced LogP (1.5) due to polarity from the conjugated double bond, but its pKa is higher (3.2), suggesting weaker ionization in physiological conditions .
Key Observations :
- The carboxymethylsulfanyl-tert-butylphenyl derivative () binds selectively to HSA’s Sudlow Site I via hydrophobic (tert-butyl) and ionic (carboxyl) interactions, critical for its pharmacokinetic profile . The target compound’s phenoxy group may similarly engage in aromatic stacking with HSA’s Trp214 residue, while the pyridinylmethyl group could facilitate hydrogen bonding.
- Antiproliferative activity is strongly influenced by substituents: bulky hydrophobic groups (e.g., tert-butyl) enhance cytotoxicity, suggesting the target compound’s phenoxy substituent may confer comparable or superior activity .
Key Observations :
- The target compound likely requires sequential amidation of a 4-oxobutanoic acid precursor with 4-phenoxyaniline and pyridin-2-ylmethylamine, contrasting with the thiol-ene chemistry used in .
- X-ray crystallography (as in ) would resolve conformational details, but the phenoxy group’s bulkiness may complicate crystallization .
- Potentiometric titration () could determine ionization constants, critical for understanding solubility and bioavailability .
Biological Activity
4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid is a complex organic compound with significant potential in various biological applications. This compound features a unique structure that includes a phenoxyanilino group and a pyridinylmethylamino group attached to a butanoic acid backbone, which contributes to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H15NO4, with a molecular weight of 285.3 g/mol. The compound's structure allows for multiple interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity
The biological activity of this compound has been explored in several contexts, including enzyme inhibition, receptor binding, and potential therapeutic effects against various diseases.
The mechanism of action involves the binding of the phenoxyanilino and pyridinylmethylamino groups to specific enzymes or receptors. This interaction can modulate cellular pathways affecting processes such as cell growth, apoptosis, and signal transduction.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Specific studies have shown its potential to inhibit enzymes that are critical in cancer progression and inflammatory responses .
Receptor Binding
The compound has been investigated for its ability to bind to various receptors, including those involved in immune response modulation. Its binding affinity may lead to therapeutic effects in autoimmune diseases by influencing lymphocyte migration through S1P(1) receptor agonism .
Research Findings and Case Studies
A number of studies have documented the biological activities of this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research has indicated that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
- Neuroprotective Properties : Preliminary findings suggest that the compound may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-4-(4-phenoxyphenyl)butanoic acid | Lacks pyridinylmethylamino group | Limited enzyme inhibition |
| 4-Oxo-4-[(3-pyridinylmethyl)amino]butanoic acid | Lacks phenoxyanilino group | Moderate receptor binding |
The presence of both functional groups in this compound enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid, and how do they influence reactivity?
- Answer : The compound contains a carboxylic acid group, a 4-phenoxyanilino moiety, and a pyridin-2-ylmethylamino substituent. The carboxylic acid enables salt formation or esterification, while the aromatic groups (phenoxy and pyridine) participate in π-π stacking and hydrogen bonding, critical for biological interactions. The amide and ketone groups contribute to electrophilic reactivity, enabling nucleophilic substitutions or condensations .
Q. What multi-step synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?
- Answer : Synthesis typically involves:
Activation of precursors : Carboxylic acids are activated using thionyl chloride or carbodiimides to form reactive intermediates (e.g., acyl chlorides) .
Stepwise coupling : Sequential amidation and alkylation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Purification : Chromatography (HPLC, column) and recrystallization ensure purity (>95% by NMR and LC-MS) .
Example Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Acylation | Thionyl chloride | 75 | 90 |
| 2 | Amidation | DCC, DMAP | 60 | 85 |
Q. How is the compound characterized structurally and spectroscopically?
- Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., pyridine proton shifts at δ 8.5–9.0 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 425.18) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- Answer : Quantum mechanical calculations (DFT) predict transition states and reaction energetics. For example:
- Reaction Design : ICReDD’s approach combines quantum chemistry and machine learning to predict optimal conditions (solvent, catalyst) for regioselective modifications .
- Case Study : Modeling nucleophilic attack on the ketone group identifies steric hindrance from the pyridine ring, guiding solvent selection (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Data Normalization : Account for variables like cell line heterogeneity (e.g., IC differences in HEK293 vs. HeLa cells) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological effects .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Answer :
- Derivative Synthesis : Modify the pyridine ring (e.g., halogenation) or phenoxy group (e.g., methoxy substitution) .
- Biological Testing : Compare inhibition of related enzymes (e.g., kinase panel screening).
Example Table :
| Derivative | Modification | IC (nM) | Selectivity Ratio (Target vs. Off-target) |
|---|---|---|---|
| A | -Cl at C6 | 12 | 15:1 |
| B | -OCH | 45 | 3:1 |
Q. What experimental designs minimize by-product formation during large-scale synthesis?
- Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (temperature, stoichiometry). For instance, a 2 factorial design identified optimal conditions: 60°C, 1.2 eq. amine, and 0.1 eq. DMAP, reducing by-products from 20% to <5% .
- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real time .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for amide couplings to prevent hydrolysis .
- Characterization : Use N NMR for resolving overlapping amide signals .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to standardize assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
